molecular formula C17H20N4O3 B2618632 3-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine CAS No. 946283-30-3

3-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine

Cat. No.: B2618632
CAS No.: 946283-30-3
M. Wt: 328.372
InChI Key: LZMZAAYGKPDPHE-UHFFFAOYSA-N
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Description

3-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a methoxy group and a piperazine moiety. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine typically involves the following steps:

    Formation of the pyridazine ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Substitution reactions: The methoxy group can be introduced via nucleophilic substitution reactions.

    Piperazine moiety attachment: The piperazine moiety is attached to the pyridazine ring through a coupling reaction, often using a suitable coupling agent like EDCI or DCC.

    Methoxybenzoyl group attachment:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

3-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Acylation: The piperazine moiety can undergo acylation reactions to introduce different acyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as acetylcholinesterase. The compound inhibits the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission and improve cognitive function . The exact molecular pathways involved may vary depending on the specific biological context and target.

Comparison with Similar Compounds

3-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-23-14-5-3-13(4-6-14)17(22)21-11-9-20(10-12-21)15-7-8-16(24-2)19-18-15/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMZAAYGKPDPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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